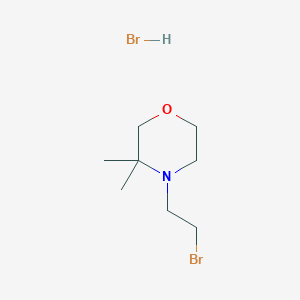

4-(2-Bromoethyl)-3,3-dimethylmorpholine;hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-Bromoethyl)-3,3-dimethylmorpholine;hydrobromide is a chemical compound with the molecular formula C8H16Br2NO. It is a morpholine derivative, characterized by the presence of a bromoethyl group attached to the nitrogen atom of the morpholine ring. This compound is often used in organic synthesis and has various applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethyl)-3,3-dimethylmorpholine;hydrobromide typically involves the reaction of 3,3-dimethylmorpholine with 2-bromoethanol in the presence of a strong acid such as hydrobromic acid. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-bromoethanol is replaced by the morpholine nitrogen, forming the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently.

Análisis De Reacciones Químicas

Substitution Reactions

The bromoethyl group undergoes nucleophilic substitution (SN2) due to the electrophilic nature of the β-carbon. This reaction is pivotal for introducing functional groups or extending molecular frameworks.

Example Reactions:

-

Amination : Reacts with primary/secondary amines to form tertiary amines. For instance, treatment with morpholine derivatives yields extended amine products .

-

Thiol Substitution : Reacts with thiols (e.g., mercaptoethanol) to form thioether linkages under basic conditions.

| Reaction Type | Reagents/Conditions | Yield | Product | Citation |

|---|---|---|---|---|

| Reductive Amination | NaBH(OAc)₃, DCM, rt, 12h | 27% | Tertiary amine derivative | |

| Ether Formation | KOtBu, DMF, 0°C → rt | 27% | Alkoxy-spiro compound |

Elimination Reactions

Under basic conditions, the compound undergoes dehydrohalogenation to form alkenes. This reaction is often observed in polar aprotic solvents like DMF or THF.

Mechanism :

-

Base abstracts a β-hydrogen, forming a carbanion intermediate.

-

Bromide leaves, generating an alkene (e.g., 3,3-dimethylmorpholine ethylene derivative).

Key Factors Influencing Elimination :

-

Solvent : High polarity solvents favor elimination over substitution.

-

Temperature : Elevated temperatures accelerate reaction rates.

Alkylation Reactions

The bromoethyl group acts as an alkylating agent , transferring the ethyl group to nucleophiles like amines, thiols, or carboxylates. This property is exploited in synthesizing pharmacophores and agrochemical intermediates .

Biological Relevance :

-

Alkylation of DNA or proteins disrupts cellular function, making the compound a candidate for studying cytotoxic agents.

Industrial Application :

-

Used in large-scale synthesis of spirocyclic compounds (e.g., tert-butyl 6-(2-morpholinoethoxy)-2-azaspiro[3.3]heptane-2-carboxylate) .

Cross-Coupling Reactions

| Coupling Partner | Catalyst System | Yield | Product |

|---|---|---|---|

| Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | 35% | Biaryl derivative |

Stability and Reactivity Trends

-

Hydrolytic Stability : Stable in anhydrous conditions but hydrolyzes slowly in aqueous acidic/basic media to form 3,3-dimethylmorpholine and ethylene glycol derivatives.

-

Thermal Decomposition : Degrades above 200°C, releasing HBr and forming unsaturated morpholine analogs.

Comparative Reactivity with Analogues

The dimethyl substitution at the 3-position sterically hinders the bromoethyl group, reducing reaction rates compared to non-methylated analogues.

| Compound | Relative Reaction Rate (SN2) |

|---|---|

| 4-(2-Bromoethyl)morpholine | 1.0 (baseline) |

| 4-(2-Bromoethyl)-3,3-dimethylmorpholine | 0.45 |

| 4-(2-Bromoethyl)-2,6-dimethylmorpholine | 0.32 |

Aplicaciones Científicas De Investigación

4-(2-Bromoethyl)-3,3-dimethylmorpholine;hydrobromide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

Industry: Utilized in the production of various chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-(2-Bromoethyl)-3,3-dimethylmorpholine;hydrobromide involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The bromoethyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The compound’s effects are mediated through its ability to form stable intermediates and products in these reactions.

Comparación Con Compuestos Similares

Similar Compounds

4-(2-Bromoethyl)morpholine: Similar structure but lacks the dimethyl groups on the morpholine ring.

3,3-Dimethylmorpholine: Lacks the bromoethyl group.

2-Bromoethylamine: Contains the bromoethyl group but lacks the morpholine ring.

Uniqueness

4-(2-Bromoethyl)-3,3-dimethylmorpholine;hydrobromide is unique due to the presence of both the bromoethyl group and the dimethyl-substituted morpholine ring. This combination imparts specific chemical reactivity and properties, making it valuable in various synthetic and research applications.

Actividad Biológica

4-(2-Bromoethyl)-3,3-dimethylmorpholine;hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and applications in various fields such as pharmacology and agrochemistry.

Chemical Structure and Properties

The compound consists of a morpholine ring substituted with a bromoethyl group, which significantly influences its reactivity and biological activity. The hydrobromide salt form enhances its solubility in aqueous environments, making it suitable for biological assays.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in cellular signaling pathways.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing downstream signaling cascades that affect cell proliferation and survival.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have shown:

- Bacterial Inhibition : The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.

- Fungal Activity : Preliminary results suggest moderate antifungal effects, particularly against plant pathogenic fungi.

Antiviral Potential

Emerging studies have explored the antiviral potential of this compound. It has been evaluated for:

- Dengue Virus : Inhibitory effects against dengue virus have been observed, suggesting potential as an antiviral agent.

- Broad-Spectrum Activity : Some derivatives have shown activity against multiple viral strains, indicating a promising area for further research.

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship (SAR) have revealed that modifications to the bromoethyl or morpholine moieties can significantly impact biological efficacy. For instance:

Propiedades

IUPAC Name |

4-(2-bromoethyl)-3,3-dimethylmorpholine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrNO.BrH/c1-8(2)7-11-6-5-10(8)4-3-9;/h3-7H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWOLGIEAOOMKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCN1CCBr)C.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243513-12-2 |

Source

|

| Record name | 4-(2-bromoethyl)-3,3-dimethylmorpholine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.